4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
Description
4-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide core linked to a substituted ethyl group. Sulfonamides are well-documented for their pharmacological versatility, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGOVROIOTLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.48 g/mol. The presence of the furan and indole moieties contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN2O2S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Moderate |
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
A recent investigation assessed the Minimum Inhibitory Concentration (MIC) of this compound against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
The compound demonstrated bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid production pathways .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that it exhibits selective cytotoxicity against specific cancer types.
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| A549 (Lung Cancer) | 1.47 |
| HeLa (Cervical Cancer) | 0.76 |
These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment, particularly due to its ability to induce apoptosis in malignant cells .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can affect cellular pH and metabolic processes.
- Disruption of Protein Synthesis : Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis pathways.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death through mitochondrial dysfunction or activation of caspases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is , with a molecular weight of 368.5 g/mol. The presence of a fluorine atom and a sulfonamide group contributes to its biological activity, enhancing its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase-II (COX-II), an enzyme involved in inflammation processes. In a study by Pavase et al., sulfonamides demonstrated moderate to strong inhibitory activity against COX-II, making them promising candidates for developing anti-inflammatory drugs .
Table 1: COX-II Inhibition Potency of Related Compounds
| Compound Name | IC50 (μM) | Selectivity Index |
|---|---|---|
| 4-fluoro-N-(2-(furan-2-yl)-...) | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
Anticancer Properties
The compound's structure suggests potential activity against various cancer cell lines. Indolin derivatives have been studied for their ability to inhibit protein kinases, which are crucial in cancer progression. A patent describes indoline derivatives as effective protein kinase inhibitors, highlighting their potential in treating hyperproliferative diseases .
Antimicrobial Activity
Research on similar furan derivatives has shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1.5 μg/mL against Bacillus subtilis, indicating strong antibacterial potential .
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4-fluoro-N-(2-(furan-2-yl)-...) | Bacillus subtilis | 1.5 |
| Escherichia coli | 25 | |
| Staphylococcus aureus | 12 |
Case Study 1: Anti-inflammatory Efficacy
In a controlled study evaluating the anti-inflammatory effects of various sulfonamides, including the target compound, significant reductions in paw edema were observed in rat models treated with these compounds compared to controls. The study concluded that the introduction of electron-withdrawing groups like fluorine enhances anti-inflammatory efficacy .
Case Study 2: Anticancer Activity Evaluation
A series of indoline derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting their potential as anticancer agents .
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The benzenesulfonamide group (SO₂NH) is a common functional group in medicinal chemistry, known for its stability under neutral conditions but susceptibility to hydrolysis under extreme pH.
-
Acidic Hydrolysis : Under strongly acidic conditions (e.g., HCl, elevated temperatures), the sulfonamide can undergo hydrolysis to form the corresponding amine (benzenesulfonic acid).
-
Basic Hydrolysis : In alkaline environments (e.g., NaOH), the sulfonamide may also hydrolyze, though this is less common compared to acidic conditions .
Table 1: Hydrolysis Conditions for Sulfonamides
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl, heat | Formation of benzenesulfonic acid |
| Basic Hydrolysis | NaOH, room temperature | Limited hydrolysis (less common) |
Reactivity of the Furan Ring
The furan-2-yl substituent is highly reactive due to its aromatic heterocyclic nature, making it prone to electrophilic substitution and cycloaddition reactions.
-
Electrophilic Aromatic Substitution :
-
Diels-Alder Reactions :
Table 2: Furan Reactivity in Analogous Systems
| Reaction Type | Conditions | Example Product |
|---|---|---|
| Electrophilic Substitution | HNO₃, H₂SO₄ (nitration) | Nitro-furan derivatives |
| Diels-Alder Cycloaddition | Maleic anhydride, heat | Bridged bicyclic compounds |
Indolin Ring Transformations
The indolin-1-yl group can undergo ring-opening under acidic or oxidative conditions, potentially forming quinolinium salts or other derivatives.
-
Acid-Catalyzed Ring Opening :
-
Oxidative Ring Expansion :
-
Oxidation of indolin to indole (e.g., using MnO₂ or other oxidants) could occur, though such reactions are less common in sulfonamide-containing systems.
-
Table 3: Indolin Ring Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Ring Opening | H₂SO₄, heat | Formation of quinolinium salts |
| Oxidation | MnO₂, CH₃CN | Conversion to indole derivatives |
Ethyl Group Functionalization
The ethyl bridge connecting the furan and indolin substituents may participate in elimination or alkylation reactions.
-
Elimination Reactions :
-
Dehydration of the ethyl group (e.g., using concentrated sulfuric acid) could form an alkene, though steric hindrance from the bulky substituents may limit this pathway.
-
-
Alkylation :
-
The ethyl group could act as a nucleophile in alkylation reactions, though the sulfonamide’s electron-withdrawing effect may reduce nucleophilicity.
-
Gold-Catalyzed Cascade Reactions
While not directly reported for this compound, analogous systems (e.g., 4H-furo[3,2-b]indoles) in the literature undergo gold-catalyzed cascade reactions to form spirocyclic products . For example:
-
Furoindole Activation : Gold(I) catalysts coordinate to the furan ring, enabling electrophilic attacks.
-
Cyclization : Subsequent ring-opening and cyclization form spiroindolin-3-ones.
Table 4: Gold-Catalyzed Cascade Reaction Conditions
| Catalyst | Solvent | Temperature | Key Step |
|---|---|---|---|
| [Au(IPr)NTf₂] (5 mol%) | DCM | −20°C | Furoindole activation |
| [Au(JohnPhos)NTf₂] (5%) | Toluene | −20°C | Cyclization to spiro compounds |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Fluorine Substitution : The 4-fluoro group is common across analogs (), likely enhancing lipophilicity and target engagement .
- Heterocyclic Linkers : The target compound’s furan-indoline-ethyl chain distinguishes it from analogs with piperidine, pyrrolidine, or phenyl groups. Furan and indoline may confer unique π-π stacking or hydrogen-bonding interactions .
Structural Characterization
- Spectroscopic Data : Analogs in and include detailed 1H/13C NMR spectra, providing reference frameworks for verifying the target compound’s structure .
- Crystallography : references supplementary crystallographic data, emphasizing the importance of X-ray analysis for confirming complex substituent arrangements .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of benzenesulfonamide derivatives typically involves coupling reactions between sulfonamide precursors and functionalized amines or heterocycles. For example, similar compounds (e.g., indolin-2-one-based sulfonamides in ) were synthesized via condensation reactions using ethylenediamine linkers, achieving yields of 63–75% . Key optimization steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.
- Catalysis: Use of triethylamine or DMAP to activate sulfonyl chloride intermediates.
- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/chloroform mixtures improves purity .
- Temperature Control: Reactions conducted at 60–80°C balance reactivity and decomposition risks.
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
Critical techniques include:
- 1H/13C NMR Spectroscopy: To verify substituent positions and connectivity. For instance, indolin-1-yl protons resonate at δ 6.8–7.2 ppm, while furan protons appear as doublets near δ 6.3–7.4 ppm. Sulfonamide NH2 groups show broad singlets at δ 4.5–5.5 ppm .
- IR Spectroscopy: Confirm sulfonamide (SO2 asymmetric/symmetric stretches at 1320–1160 cm⁻¹) and fluorophenyl C-F bonds (1090–1020 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion for C21H20FN3O3S requires m/z ≈ 414.12).
Advanced: How can researchers evaluate the carbonic anhydrase (CA) inhibitory activity of this compound, and what structural features modulate potency?
Methodological Answer:
- Enzyme Assays: Use stopped-flow CO2 hydration assays () or fluorescent thermal shift assays to measure CA inhibition (IC50 values). Recombinant CA isoforms (e.g., CA II, IX) are common targets .
- Structural Determinants of Activity:
- Comparative Analysis: Benchmark against acetazolamide (reference CA inhibitor) to assess relative potency.
Advanced: What computational approaches are suitable for predicting binding modes and affinity with target proteins?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Glide can model interactions between the sulfonamide group and CA active sites. Prioritize poses with hydrogen bonds to Thr199/Glu106 (CA II) .
- Molecular Dynamics (MD) Simulations: Assess binding stability (e.g., 100-ns simulations in GROMACS) by monitoring root-mean-square deviation (RMSD) of the ligand-protein complex.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic effects of the fluorine substituent on binding energetics .
Advanced: How should contradictory data in structure-activity relationship (SAR) studies of related sulfonamides be resolved?
Methodological Answer:
Contradictions in SAR (e.g., variable IC50 values across studies) may arise from:
- Assay Conditions: Differences in pH, temperature, or enzyme purity. Standardize protocols using guidelines from the International Union of Biochemistry .
- Substituent Effects: For example, electron-withdrawing groups (e.g., -Cl, -Br) on indolin-1-yl rings in showed divergent activities compared to unsubstituted analogs. Use multivariate regression to isolate substituent contributions .
- Purity Verification: Confirm compound purity via HPLC (>95%) to exclude confounding by synthetic byproducts .
Advanced: What strategies can elucidate the metabolic stability and toxicity profile of this compound?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) with NADPH cofactors to identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation). Analyze via LC-MS/MS .
- Reactive Metabolite Screening: Trapping assays with glutathione (GSH) or potassium cyanide to detect electrophilic intermediates.
- Toxicity Prediction: Tools like ProTox-II or Derek Nexus assess potential hepatotoxicity or genotoxicity based on structural alerts (e.g., furan ring oxidation to reactive epoxides) .
Advanced: How can crystallography resolve ambiguities in the three-dimensional structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via vapor diffusion (e.g., methanol/water mixtures). Resolve structure with SHELX or OLEX2 software, as demonstrated for analogous sulfonamides in .
- Key Parameters: Monitor torsion angles between the benzenesulfonamide and indolin-1-yl groups to confirm conformational stability. Compare with Cambridge Structural Database entries for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
